- High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected PurinesJournal of Combinatorial Chemistry, 2009, 11(4), 658-666,
Cas no 92001-52-0 (6-Chloro-8-methyl-9H-purine)

6-Chloro-8-methyl-9H-purine structure
Nombre del producto:6-Chloro-8-methyl-9H-purine
Número CAS:92001-52-0
MF:C6H5ClN4
Megavatios:168.583698987961
MDL:MFCD00234163
CID:817527
PubChem ID:5408998
6-Chloro-8-methyl-9H-purine Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-8-methyl-9H-purine
- 6-chloro-8-methyl-7H-purine
- 6-chloro-8-methylpurine
- 9H-PURINE,6-CHLORO-8-METHYL-
- 1H-Purine, 6-chloro-8-methyl- (9CI)
- 6-Chloro-8-methyl-9H-purine (ACI)
- Purine, 6-chloro-8-methyl- (6CI)
- NSC 22728
- SCHEMBL9544738
- 92001-52-0
- AC-907/25004507
- MZYQXIIORWCBHF-UHFFFAOYSA-N
- CS-0152748
- NSC22728
- 6-CHLORO-8-METHYL-PURINE
- Purine, 6-chloro-8-methyl-
- MFCD00234163
- AS-41586
- NSC-22728
- AB05171
- 6-Chloro-8-methyl-9H-purine, AldrichCPR
- AKOS005208589
- DTXSID10419922
-
- MDL: MFCD00234163
- Renchi: 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
- Clave inchi: MZYQXIIORWCBHF-UHFFFAOYSA-N
- Sonrisas: ClC1C2=C(N=C(C)N2)N=CN=1
Atributos calculados
- Calidad precisa: 168.02000
- Masa isotópica única: 168.02
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 0
- Complejidad: 154
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 54.5A^2
- Xlogp3: 2.4
Propiedades experimentales
- Denso: 1.69
- Punto de ebullición: 261.2°C at 760 mmHg
- Punto de inflamación: 111.8°C
- índice de refracción: 1.781
- PSA: 54.46000
- Logp: 1.31470
6-Chloro-8-methyl-9H-purine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
6-Chloro-8-methyl-9H-purine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-8-methyl-9H-purine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014934-5g |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 5g |
$1280 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ020-1g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 1g |
2702.0CNY | 2021-07-14 | |
Ambeed | A102561-250mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 250mg |
$118.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ020-200mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 200mg |
1215.0CNY | 2021-07-14 | |
Ambeed | A102561-1g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 1g |
$471.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1014934-100mg |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 100mg |
$130 | 2024-06-06 | |
eNovation Chemicals LLC | Y1014934-1g |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 1g |
$490 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-25g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 25g |
27000CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-250mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 250mg |
1800CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-5g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 5g |
9000CNY | 2021-05-07 |
6-Chloro-8-methyl-9H-purine Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride , Ammonium chloride ; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7 - 8, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 overnight, rt → 120 °C
1.2 Reagents: Phosphorus oxychloride ; overnight, rt → 120 °C
1.2 Reagents: Phosphorus oxychloride ; overnight, rt → 120 °C
Referencia
- Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: N,N-Diethylaniline
Referencia
- Potential purine antagonists. XIII. Synthesis of some 8-methylpurinesJournal of Organic Chemistry, 1958, 23, 1457-60,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
Referencia
- Specificity of the 1-methyladenine receptors in starfish oocytes: synthesis and properties of some 1,8-disubstituted adenines, 1,6-dimethyl-1H-purine, and of the 1-(azidobenzyl)adeninesJournal of the Chemical Society, 1984, (5), 879-85,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; overnight, reflux
Referencia
- Preparation of heterocyclic compounds as selective inhibitors of the p110 delta isoform of PI3K for treating inflammation, immune diseases and cancers, United States, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Water Catalysts: Dowex 50W Solvents: Ethanol ; 1 h, reflux
Referencia
- Dichotomy in regioselective cross-coupling reactions of 6,8-dichloropurines with phenylboronic acid and methylmagnesium chloride: Synthesis of 6,8-disubstituted purinesSynthesis, 2004, (6), 889-894,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, 120 °C
Referencia
- Design and optimization of purine derivatives as in vivo active PDE10A inhibitorsBioorganic & Medicinal Chemistry, 2017, 25(13), 3315-3329,
6-Chloro-8-methyl-9H-purine Raw materials
- 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- N,N-Diethylaniline
- 6-Chloropyrimidine-4,5-diamine
- N-(6-amino-4-oxo-1h-pyrimidin-5-yl)acetamide
- 1,1,1-Trimethoxyethane
- 8-Methyl-1H-purin-6(7H)-one
6-Chloro-8-methyl-9H-purine Preparation Products
6-Chloro-8-methyl-9H-purine Literatura relevante
-
1. Specificity of the 1-methyladenine receptors in starfish oocytes: synthesis and properties of some 1,8-disubstituted adenines, 1,6-dimethyl-1H-purine, and of the 1-(azidobenzyl)adeninesRené Mornet,Nelson J. Leonard,Jane B. Theiler,Marcel Doree J. Chem. Soc. Perkin Trans. 1 1984 879
-
2. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurinesCarmen V. Z. Smith,Roland K. Robins,Richard L. Tolman J. Chem. Soc. Perkin Trans. 1 1973 1855
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92001-52-0)6-Chloro-8-methyl-9H-purine

Pureza:99%
Cantidad:1g
Precio ($):346.0